Cas no 6590-95-0 (2,6-Dichlorophenyl isothiocyanate)
2,6-Dichlorophenyl isothiocyanate Chemical and Physical Properties
Names and Identifiers
-
- 2,6-Dichlorophenyl isothiocyanate
- 2,6-Dichloroisothiocyanatobenzene
- 1,3-dichloro-2-isothiocyanato-benzene
- SCHEMBL894400
- DTXSID70216116
- 1,3-dichloro-2-thioisocyanato-benzene
- 1,3-Dichloro-2-isothiocyanatobenzene #
- J-802058
- EN300-30931
- 1,3-Dichloro-2-isothiocyanatobenzene
- Z317062466
- 2,6-Dichlorophenyl isothiocyanate, 97%
- Benzene, 1,3-dichloro-2-isothiocyanato-
- SY062166
- MFCD00041056
- AS-18873
- 2,6-Dichlorophenylisothiocyanate
- Benzene,1,3-dichloro-2-isothiocyanato-
- 2,6-dichlorophenyl-isothiocyanate
- AKOS001471541
- FT-0764194
- 2,6-dichloro-1-isothiocyanato-benzene
- 6590-95-0
- DB-020185
-
- MDL: MFCD00041056
- Inchi: 1S/C7H3Cl2NS/c8-5-2-1-3-6(9)7(5)10-4-11/h1-3H
- InChI Key: SUCGVQHNGIQXGD-UHFFFAOYSA-N
- SMILES: ClC1C=CC=C(C=1N=C=S)Cl
- BRN: 639061
Computed Properties
- Exact Mass: 202.93600
- Monoisotopic Mass: 202.936325
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.6
- Topological Polar Surface Area: 44.4
Experimental Properties
- Density: 1.37
- Melting Point: 38-42 °C (lit.)
- Boiling Point: 122-124°C 8mm
- Flash Point: >230 °F
- Refractive Index: 1.614
- PSA: 44.45000
- LogP: 3.72770
- Sensitiveness: Moisture Sensitive
2,6-Dichlorophenyl isothiocyanate Security Information
-
Symbol:
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P280-P305+P351+P338-P310
- Hazardous Material transportation number:UN 3261 8/PG 3
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26-S36/37/39-S45
-
Hazardous Material Identification:
- Packing Group:II
- Hazard Level:6.1
- HazardClass:8
- PackingGroup:III
- Storage Condition:2-8°C
- Safety Term:6.1
- Packing Group:II
- Risk Phrases:R20/21/22; R34
2,6-Dichlorophenyl isothiocyanate Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2,6-Dichlorophenyl isothiocyanate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 008814-25g |
2,6-Dichlorophenylisothiocyanate |
6590-95-0 | 98% | 25g |
£53.00 | 2022-02-28 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44465-1g |
2,6-DICHLOROPHENYLISOTHIOCYANATE |
6590-95-0 | 98% | 1g |
¥63.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44465-5g |
2,6-DICHLOROPHENYLISOTHIOCYANATE |
6590-95-0 | 98% | 5g |
¥246.0 | 2024-07-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X44465-25g |
2,6-DICHLOROPHENYLISOTHIOCYANATE |
6590-95-0 | 98% | 25g |
¥1122.0 | 2024-07-18 | |
| TRC | D436038-250mg |
2,6-Dichlorophenyl Isothiocyanate |
6590-95-0 | 250mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D436038-500mg |
2,6-Dichlorophenyl Isothiocyanate |
6590-95-0 | 500mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D436038-2.5g |
2,6-Dichlorophenyl Isothiocyanate |
6590-95-0 | 2.5g |
$ 80.00 | 2022-06-05 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 475890-1G |
2,6-Dichlorophenyl isothiocyanate |
6590-95-0 | 97% | 1G |
¥538.72 | 2022-02-24 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 475890-5G |
2,6-Dichlorophenyl isothiocyanate |
6590-95-0 | 5g |
¥825.04 | 2023-12-05 | ||
| Fluorochem | 008814-1g |
2,6-Dichlorophenylisothiocyanate |
6590-95-0 | 98% | 1g |
£10.00 | 2022-02-28 |
2,6-Dichlorophenyl isothiocyanate Suppliers
2,6-Dichlorophenyl isothiocyanate Related Literature
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Xing Zhao,Lu Bai,Rui-Ying Bao,Zheng-Ying Liu,Ming-Bo Yang,Wei Yang RSC Adv., 2017,7, 46297-46305
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 2,6-Dichlorophenyl isothiocyanate
Professional Introduction to 2,6-Dichlorophenyl isothiocyanate (CAS No. 6590-95-0)
2,6-Dichlorophenyl isothiocyanate, with the chemical formula C₆H₃Cl₂NOS, is a significant intermediate in organic synthesis and pharmaceutical research. This compound, identified by its CAS number 6590-95-0, has garnered attention due to its versatile applications in the development of agrochemicals, pharmaceuticals, and specialty chemicals. The unique structural properties of this molecule, characterized by the presence of both chlorine substituents and an isothiocyanate functional group, make it a valuable building block for various synthetic pathways.
The isothiocyanate moiety in 2,6-Dichlorophenyl isothiocyanate plays a crucial role in its reactivity. Isothiocyanates are known for their ability to participate in nucleophilic addition reactions, forming thioureas, thiazolidines, and other heterocyclic compounds. These reactions are fundamental in medicinal chemistry, where such intermediates are often used to construct complex molecular frameworks. The electron-withdrawing nature of the chlorine atoms at the 2- and 6-positions enhances the electrophilicity of the isothiocyanate group, facilitating its participation in synthetic transformations.
In recent years, 2,6-Dichlorophenyl isothiocyanate has been explored in the context of drug discovery and development. Its structural motif is reminiscent of several bioactive molecules, making it a promising candidate for further derivatization. For instance, researchers have utilized this compound to synthesize novel thiazole derivatives, which have shown potential as antimicrobial and anti-inflammatory agents. The chlorine substituents provide opportunities for further functionalization via cross-coupling reactions, such as Suzuki or Heck couplings, enabling the construction of more complex scaffolds.
One of the most compelling aspects of 2,6-Dichlorophenyl isothiocyanate is its role in the synthesis of protease inhibitors. Proteases are enzymes that play critical roles in various biological processes, including inflammation and cancer progression. By designing molecules that inhibit specific proteases, researchers can develop therapeutic agents with targeted effects. The isothiocyanate group can react with nucleophilic residues on protease active sites, leading to the formation of covalent bonds that disrupt enzyme activity. This approach has been particularly effective in developing inhibitors for matrix metalloproteinases (MMPs), which are involved in tissue degradation and cancer metastasis.
Advances in computational chemistry have further enhanced the utility of 2,6-Dichlorophenyl isothiocyanate. Molecular modeling studies have helped predict its reactivity and interactions with biological targets with high accuracy. These predictions are invaluable in guiding experimental design and optimizing synthetic routes. Additionally, high-throughput screening techniques have enabled rapid evaluation of derivatives of this compound for biological activity. Such combinatorial approaches have accelerated the discovery process and led to the identification of lead compounds for further development.
The agrochemical industry has also benefited from the use of 2,6-Dichlorophenyl isothiocyanate. Its derivatives exhibit herbicidal and fungicidal properties due to their ability to interfere with essential metabolic pathways in plants and fungi. For example, certain thiourea derivatives derived from this compound have shown efficacy against broadleaf weeds by inhibiting photosynthesis or amino acid biosynthesis. The versatility of this intermediate allows chemists to fine-tune its properties by modifying substituents or employing different synthetic strategies.
In conclusion,2,6-Dichlorophenyl isothiocyanate (CAS No. 6590-95-0) represents a cornerstone in modern synthetic chemistry and drug discovery. Its unique structural features and reactivity make it indispensable for constructing biologically active molecules across multiple domains. As research continues to uncover new applications and methodologies,2,6-Dichlorophenyl isothiocyanate will undoubtedly remain at the forefront of chemical innovation.
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